molecular formula C20H25BrN2O4S B296811 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide

カタログ番号 B296811
分子量: 469.4 g/mol
InChIキー: TUZUWNRRUPSFPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide, also known as BMS-986142, is a novel small molecule inhibitor that is being developed for the treatment of autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that are involved in the signaling pathways of cytokines and growth factors.

作用機序

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes that are involved in the signaling pathways of cytokines and growth factors. By blocking JAK1, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can prevent the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are responsible for the transcription of genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide are mainly related to its inhibition of JAK1 signaling. By reducing the levels of pro-inflammatory cytokines, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide can alleviate the symptoms of autoimmune diseases, such as joint pain, skin lesions, and gastrointestinal inflammation. However, it may also have some off-target effects on other JAK enzymes, which can lead to adverse events, such as infections, anemia, and thrombocytopenia.

実験室実験の利点と制限

The advantages of using 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in lab experiments include its high selectivity for JAK1, its ability to penetrate cell membranes and reach intracellular targets, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, its limitations include its potential toxicity and off-target effects, its high cost and limited availability, and its dependence on the specific disease model and experimental conditions.

将来の方向性

The future directions of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide research include the following:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its efficacy and safety in larger and more diverse patient populations, including those with rare autoimmune diseases and comorbidities.
3. Investigation of its potential combination therapy with other immunosuppressive agents, such as corticosteroids, biologics, and small molecule inhibitors.
4. Development of biomarkers that can predict the response and toxicity of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide in individual patients.
5. Exploration of its therapeutic potential in other indications, such as cancer, fibrosis, and neuroinflammation.
In conclusion, 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide is a promising JAK1 inhibitor that has shown potential for the treatment of autoimmune diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its clinical use.

合成法

The synthesis method of 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide involves several steps, including the reaction of 3-bromoaniline with p-toluenesulfonyl chloride to form 3-bromo-N-(p-toluenesulfonyl)aniline, which is then reacted with N-(3-ethoxypropyl)acetamide in the presence of a base to obtain the final product. The purity and yield of the product can be improved by using different solvents, temperatures, and reaction times.

科学的研究の応用

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown promising results in reducing the levels of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and improving the symptoms and disease activity in animal models and human patients.

特性

分子式

C20H25BrN2O4S

分子量

469.4 g/mol

IUPAC名

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C20H25BrN2O4S/c1-3-27-13-5-12-22-20(24)15-23(18-7-4-6-17(21)14-18)28(25,26)19-10-8-16(2)9-11-19/h4,6-11,14H,3,5,12-13,15H2,1-2H3,(H,22,24)

InChIキー

TUZUWNRRUPSFPV-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

正規SMILES

CCOCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=C(C=C2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。